Synthesis and Application of 5-(O-Tbdms)oxymethylfuran-2-boronic acid: A Technical Guide
Synthesis and Application of 5-(O-Tbdms)oxymethylfuran-2-boronic acid: A Technical Guide
I. Introduction and Strategic Rationale
In the landscape of modern drug discovery and advanced materials, structurally functionalized heteroaromatics serve as critical building blocks. Specifically, 5-(O-Tbdms)oxymethylfuran-2-boronic acid (CAS: 1072952-55-6) combines the electron-rich reactivity of a furan core with two powerful, orthogonal functional handles: a Suzuki-active boronic acid and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group[1].
This compound acts as an elite intermediate. The boronic acid moiety enables highly regioselective palladium-catalyzed carbon-carbon bond formations (e.g., Suzuki-Miyaura cross-coupling). Concurrently, the TBDMS-protected alcohol allows the compound to endure harsh basic coupling conditions without undergoing competitive side reactions, only to be seamlessly unmasked later using mild fluoride sources (like TBAF) or dilute acid[2].
II. Physicochemical and Molecular Parameters
Before initiating synthesis, confirming the physicochemical boundaries of the target is crucial for tracking conversion and ensuring stability. The data is consolidated below.
Table 1: Key Physicochemical Data
| Parameter | Specification |
| Systematic Name | 5-(((tert-butyldimethylsilyl)oxy)methyl)furan-2-boronic acid |
| CAS Registry Number | 1072952-55-6 |
| Molecular Formula | C₁₁H₂₁BO₄Si |
| Molecular Weight | 256.18 g/mol |
| Estimated SMILES | CC(C)(C)(C)OCc1ccc(B(O)O)o1 |
| Solubility Profile | Soluble in EtOAc, DCM, THF, and MeOH; Insoluble in H₂O |
| Storage Conditions | -20 °C under Argon (Prevent protodeboronation) |
III. Mechanistic Pathway & Retrosynthetic Strategy
The synthesis relies on the inherent acidity of the furan
Mechanistic pathway and synthetic workflow for 5-(O-Tbdms)oxymethylfuran-2-boronic acid.
IV. Validated Experimental Protocol
The methodology below is designed as a self-validating system , providing explicit checkpoints to guarantee high yield and purity while detailing the causality behind the reaction conditions.
Step 1: O-Silylation of Furfuryl Alcohol
Protocol: Dissolve furfuryl alcohol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration). Add imidazole (2.5 eq) and cool the vessel to 0 °C. Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. Extract with Ethyl Acetate (EtOAc), wash with water/brine (to remove DMF and imidazole salts), dry over Na₂SO₄, and concentrate.
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Causality: The primary hydroxyl must be orthogonally protected to prevent it from rapidly quenching the organolithium reagent in Step 2. TBDMS is selected over Trimethylsilyl (TMS) because the TBDMS group is highly resilient against the mildly acidic conditions required for boronic acid generation in Step 3. Imidazole functions synergistically as an acid scavenger and a nucleophilic catalyst.
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In-Process Validation: Analyze via TLC (10% EtOAc/Hexanes). The product will appear as a UV-active spot that stains deep purple with KMnO₄. GC-MS must confirm the intermediate mass at m/z 212.
Step 2: Regioselective -Lithiation
Protocol: Dissolve the 2-(((TBDMS)oxy)methyl)furan in anhydrous Tetrahydrofuran (THF) (0.3 M) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-Butyllithium (2.5 M in hexanes, 1.1 eq). Maintain stirring at -78 °C for 1 hour.
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Causality: Furan exhibits strong acidity at its
-positions due to the high -character of the -hybridized C-H bonds combined with the inductive electron-withdrawing effect of the oxygen atom. Because the C-2 position is sterically blocked, the n-BuLi exclusively deprotonates at C-5. The strict adherence to -78 °C is non-negotiable; higher temperatures trigger deleterious ring-opening events of the metalated furan and potential nucleophilic attack on the silyl ether. -
In-Process Validation: Withdraw a 0.5 mL aliquot and quench with D₂O. Concentrate and run a ¹H NMR. The spectrum must show >95% deuterium incorporation at C-5, confirmed by the complete disappearance of the characteristic downfield furan
-proton signal (~7.3 ppm).
Step 3: Electrophilic Trapping and Hydrolysis
Protocol: To the -78 °C solution containing the lithiated intermediate, rapidly inject triisopropyl borate (B(OiPr)₃, 1.5 eq). Stir the reaction for 2 hours while allowing it to gradually warm to 0 °C. Quench the reaction mixture with saturated aqueous NH₄Cl. Extract thrice with EtOAc, combine the organic layers, dry over MgSO₄, and concentrate in vacuo to yield the target compound.
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Causality: Triisopropyl borate is deliberately chosen over trimethyl borate. The bulky isopropyl groups prevent subsequent additions of the furan nucleophile, arresting the reaction at the mono-ate complex. The quench utilizes NH₄Cl (pH ~5.5) rather than standard HCl; this specific acidity provides exactly enough protons to hydrolyze the intermediate borate ester to the free boronic acid without inadvertently cleaving the acid-sensitive TBDMS ether[2].
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Final Validation: ¹¹B NMR must show a broad singlet at ~28 ppm, characteristic of a tricoordinate aryl boronic acid. ESI-MS (Negative Mode) will display an [M-H]⁻ ion at m/z 255.
V. Applications in Medicinal Chemistry
Furan-2-boronic acid derivatives are standard reagents in the synthesis of heterobiaryl complexes commonly found in pharmaceuticals[3]. By subjecting 5-(O-Tbdms)oxymethylfuran-2-boronic acid to Suzuki cross-coupling with an aryl halide using Pd(PPh₃)₄ and K₂CO₃, researchers can construct complex benzofuran analogues or highly functionalized molecular scaffolds with an intact downstream modifiable hydroxymethyl handle.
VI. References
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[1] Title: 5-(O-TBDMS)OXYMETHYLFURAN-2-BORONIC ACID CAS ... Source: chemicalbook.com URL: 1
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[2] Title: 5-(O-Tbdms)oxymethylfuran-2-boronic acid | CAS 1072952-55-6 | SCBT Source: scbt.com URL:2
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[3] Title: 2-[(4-Methoxyphenyl)carbonyl]furan Research Compound - Benchchem Source: benchchem.com URL: 3
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Title: Product Class 1: Benzo[b]furans - H. Kwiecien Source: thieme-connect.de URL:
